Quinolin-2-ylmagnesium bromide, 0.25 M in 2-MeTHF

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

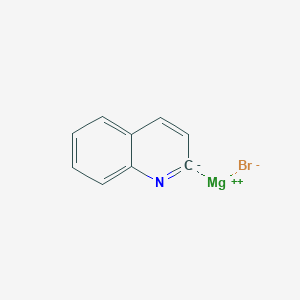

Quinolin-2-ylmagnesium bromide is a compound with the molecular formula C9H6BrMgN . It is also known by other synonyms such as quinolin-2-ylmagnesium bromide, 0.25 M in THF, and quinolin-2-ylmagnesium bromide, 0.25 M in 2-MeTHF .

Molecular Structure Analysis

The molecular structure of Quinolin-2-ylmagnesium bromide can be represented by the InChI string:InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8 (4-1)5-3-7-10-9;;/h1-6H;1H;/q-1;;+2/p-1 . The Canonical SMILES representation is C1=CC=C2C (=C1)C=C [C-]=N2. [Mg+2]. [Br-] . Physical And Chemical Properties Analysis

Quinolin-2-ylmagnesium bromide has a molecular weight of 232.36 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 230.95340 g/mol . The topological polar surface area is 12.4 Ų . The compound has a heavy atom count of 12 .Scientific Research Applications

Quinolin-2-ylmagnesium bromide, 0.25 M in 2-MeTHF, is used in a variety of scientific research applications. It is used to synthesize a range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the preparation of organometallic compounds, such as Grignard reagents, which are used in organic synthesis. In addition, it is used in the synthesis of polymers, such as polyurethanes and polyesters.

Mechanism of Action

The mechanism of action of quinolin-2-ylmagnesium bromide, 0.25 M in 2-MeTHF, is based on the Grignard reaction. In this reaction, the Grignard reagent acts as a nucleophile, attacking the quinoline compound and forming a new carbon-carbon bond. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the Grignard reagent.

Biochemical and Physiological Effects

This compound, has no known biochemical or physiological effects. As it is a reagent used in organic synthesis, it is not intended for human or animal consumption.

Advantages and Limitations for Lab Experiments

The advantages of using quinolin-2-ylmagnesium bromide, 0.25 M in 2-MeTHF, in lab experiments include its availability, stability, and ease of use. It is commercially available, and is stable under normal conditions. It is also relatively easy to use, as it is a Grignard reagent and can be used in a variety of reactions. The main limitation is that it is not suitable for use in reactions involving air- or moisture-sensitive compounds, as it is not an air- or moisture-stable reagent.

Future Directions

The future directions for quinolin-2-ylmagnesium bromide, 0.25 M in 2-MeTHF, include the development of new synthesis methods, the use of the reagent in new applications, and the exploration of new reaction pathways. In addition, the reagent can be further investigated for its potential uses in the synthesis of polymers and other materials. Finally, the reagent can be explored for its potential uses in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Synthesis Methods

Quinolin-2-ylmagnesium bromide, 0.25 M in 2-MeTHF is synthesized using a Grignard reaction. This reaction involves the addition of a Grignard reagent, such as magnesium bromide, to a quinoline compound. The Grignard reagent acts as a nucleophile, attacking the quinoline compound and forming a new carbon-carbon bond. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the Grignard reagent.

properties

IUPAC Name |

magnesium;2H-quinolin-2-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-6H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLKTYZJSGOJMK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C[C-]=N2.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrMgN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.